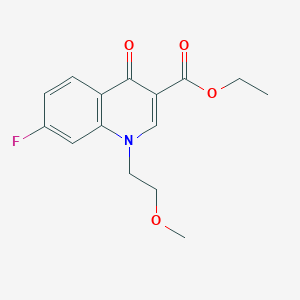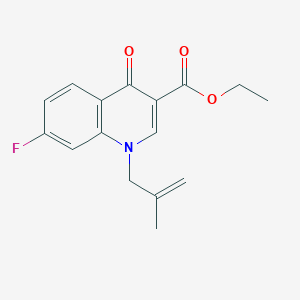![molecular formula C19H15N5O B6455281 2-cyclopropyl-N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549041-24-7](/img/structure/B6455281.png)
2-cyclopropyl-N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopropyl-N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that features a unique fusion of imidazo[1,2-b]pyridazine and quinoline moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
Mechanism of Action
Target of Action
The primary target of 2-cyclopropyl-N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide is Tyk2 JH2 . Tyk2 (Tyrosine kinase 2) is a member of the Janus kinase (JAK) family of intracellular nonreceptor tyrosine kinases involved in signaling pathways for various cytokines and growth factors .
Mode of Action
The compound acts as a potent, selective, and orally active inhibitor of Tyk2 JH2 . It interacts with the Tyk2 JH2 domain, inhibiting its activity and thereby modulating the downstream signaling pathways .
Biochemical Pathways
The inhibition of Tyk2 JH2 affects the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell .
Pharmacokinetics
, suggesting good bioavailability. It also shows stability in liver microsomes , indicating potential for a favorable metabolic profile.
Result of Action
The inhibition of Tyk2 JH2 by this compound can lead to modulation of immune responses and inflammation . This can have therapeutic effects in diseases where these pathways are implicated, such as autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic or basic conditions.
Introduction of the quinoline moiety: This step involves the coupling of the imidazo[1,2-b]pyridazine core with quinoline derivatives using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Cyclopropyl group addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide with alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
2-cyclopropyl-N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating cancer, infectious diseases, and neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their biological activity and used in various therapeutic applications.
Quinoline derivatives: Widely studied for their antimicrobial and anticancer properties.
Pyridazine derivatives: Investigated for their potential in treating cardiovascular and inflammatory diseases.
Uniqueness
2-cyclopropyl-N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide stands out due to its unique combination of imidazo[1,2-b]pyridazine and quinoline moieties, which may confer distinct biological activities and therapeutic potential not observed in other similar compounds.
Properties
IUPAC Name |
2-cyclopropyl-N-quinolin-5-ylimidazo[1,2-b]pyridazine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O/c25-19(22-15-5-1-4-14-13(15)3-2-10-20-14)16-8-9-18-21-17(12-6-7-12)11-24(18)23-16/h1-5,8-12H,6-7H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNOZYSFNYMTMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC=CC5=C4C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-fluoro-2-[4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbonyl)piperazin-1-yl]-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6455200.png)
![1-(2,3-dimethylphenyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6455201.png)
![tert-butyl N-({1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate](/img/structure/B6455209.png)
![methyl 5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxylate](/img/structure/B6455223.png)
![1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6455231.png)
![1-(3-fluorophenyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6455235.png)

![1-(4-fluorophenyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6455247.png)
![1-[(4-fluorophenyl)methyl]-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6455253.png)
![1-(2-chlorophenyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6455259.png)
![4-ethyl-2-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6455267.png)
![1-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-2-(1,2-benzoxazol-3-yl)ethan-1-one](/img/structure/B6455282.png)
![1-[(3-chlorophenyl)methyl]-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6455285.png)

